
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-(methylsulfanyl)hex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the hexene backbone can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert the double bond to a single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl) are used in the presence of inert solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines.
Addition: Vicinal dihalides and haloalkanes.
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and reduced sulfur compounds.
Applications De Recherche Scientifique
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom.
Electrophilic Addition: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.
Oxidation: The sulfur atom in the methylsulfanyl group is oxidized, increasing its oxidation state and forming sulfoxides or sulfones.
Reduction: The double bond or sulfur atom is reduced, leading to the formation of alkanes or reduced sulfur compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-6-(ethylsulfanyl)hex-1-ene: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
4-(Bromomethyl)-6-(methylsulfanyl)hex-2-ene: Similar structure but with the double bond at a different position.
Uniqueness
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the specific combination of functional groups and their positions on the hexene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H15BrS |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
4-(bromomethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
Clé InChI |
AIHPATAVMKAJGE-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(CC=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



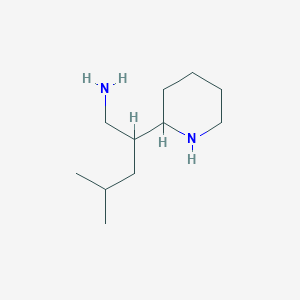
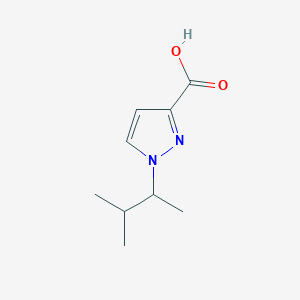
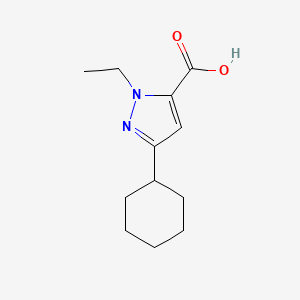



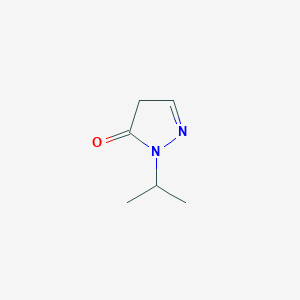
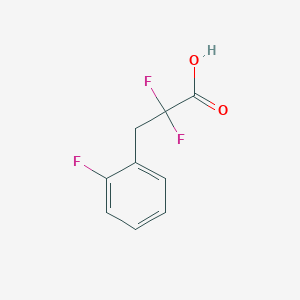
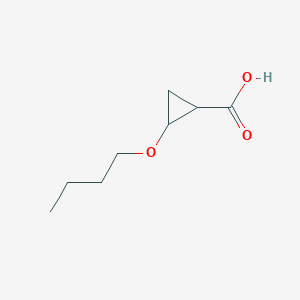
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)


